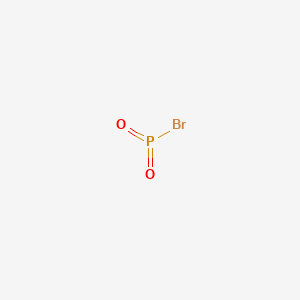
CID 22076514
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 22076514 is a chemical compound with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 22076514 involves multiple steps, including specific reaction conditions and reagents. Detailed synthetic routes are often documented in scientific literature and patents, ensuring precise replication and consistency.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods are designed to be cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: CID 22076514 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application in different fields.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques.
Scientific Research Applications
CID 22076514 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and processes.
Mechanism of Action
The mechanism of action of CID 22076514 involves specific molecular targets and pathways. It interacts with certain proteins or enzymes, leading to changes in cellular processes. Understanding its mechanism of action is crucial for its application in therapeutic and industrial settings.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 22076514 include those with comparable structures and properties. These compounds are often studied to understand the unique features and advantages of this compound.
Highlighting Uniqueness: this compound stands out due to its specific interactions and reactions, making it more effective in certain applications compared to similar compounds. Its unique properties are leveraged in various scientific and industrial fields.
Properties
CAS No. |
82867-98-9 |
|---|---|
Molecular Formula |
BrO2P |
Molecular Weight |
142.88 g/mol |
InChI |
InChI=1S/BrO2P/c1-4(2)3 |
InChI Key |
GOTCBRJMXCTKTG-UHFFFAOYSA-N |
Canonical SMILES |
O=P(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


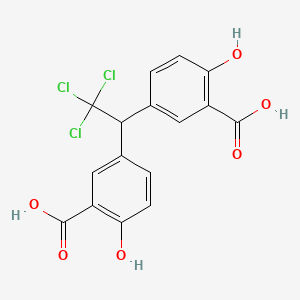
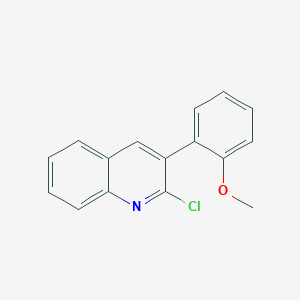

![4-Chloro-6-[2-(5-methyl-1,2-oxazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14426510.png)

![(1R,2R)-N~1~,N~2~-Bis[(pyridin-2-yl)methyl]cyclohexane-1,2-diamine](/img/structure/B14426530.png)
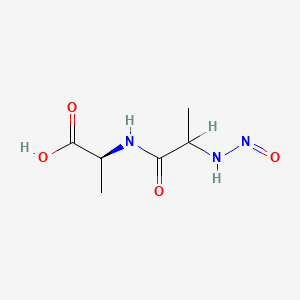
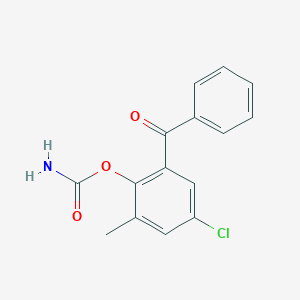

![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
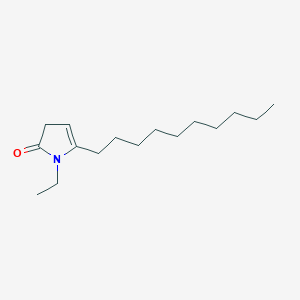
![N-{4-Chloro-2-[(4-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14426565.png)
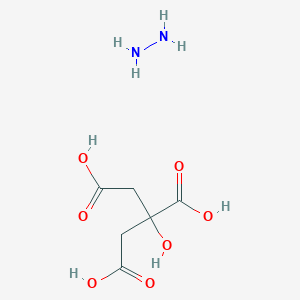
![2H-Pyrimido[1,2-a]pyrimidine, 1-butyl-1,3,4,6,7,8-hexahydro-](/img/structure/B14426571.png)
